1,4,8-Trimethyl-9H-carbazole
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Overview
Description
1,4,8-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound. It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The addition of three methyl groups at positions 1, 4, and 8 of the carbazole structure gives rise to this compound .
Mechanism of Action
Target of Action
It is structurally similar to carbazole, which is known to interact withFerredoxin CarAc and the Terminal oxygenase component of carbazole .
Mode of Action
Carbazole is known to interact with its targets, leading to changes in their function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its distribution and bioavailability . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Action Environment
It is recommended to be stored in a dark place, sealed, and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,8-Trimethyl-9H-carbazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of phenylhydrazine with cyclohexanone followed by acid-catalyzed rearrangement and ring-closing reaction can yield tetrahydrocarbazole, which can then be oxidized to form carbazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the selective crystallization from molten coal tar at high temperatures or low pressures. This method allows for the efficient extraction of carbazole derivatives from coal tar, which is a byproduct of coal processing .
Chemical Reactions Analysis
Types of Reactions
1,4,8-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield hydrogenated carbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Scientific Research Applications
1,4,8-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,4,8-Trimethyl-9H-carbazole is unique due to its specific substitution pattern on the carbazole ring. Similar compounds include:
Carbazole: The parent compound with no methyl substitutions.
1,3,6,8-Tetramethyl-9H-carbazole: A derivative with four methyl groups at different positions.
3,6-Dimethyl-9H-carbazole: A derivative with two methyl groups at positions 3 and 6
These similar compounds differ in their substitution patterns, which can influence their chemical reactivity and biological activities.
Properties
IUPAC Name |
1,4,8-trimethyl-9H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-9-7-8-11(3)15-13(9)12-6-4-5-10(2)14(12)16-15/h4-8,16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMJSUBUAMUZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C=CC(=C3N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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